2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a methyl group, and a sulfanyl group attached to a phenyl ring, which is further connected to a dihydroisoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. This can be achieved through electrophilic aromatic substitution reactions, where a sulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
3-[(2-METHYLPROPYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE: Shares the sulfanyl and phenyl groups but has a different core structure.
BENZENESULFONYL DERIVATIVES: Compounds with similar benzenesulfonyl groups but different substituents and core structures.
Uniqueness
2-[3-(BENZENESULFONYL)-4-METHYL-5-[(2-METHYLPROPYL)SULFANYL]PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23NO4S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4-methyl-5-(2-methylpropylsulfanyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H23NO4S2/c1-16(2)15-31-22-13-18(26-24(27)20-11-7-8-12-21(20)25(26)28)14-23(17(22)3)32(29,30)19-9-5-4-6-10-19/h4-14,16H,15H2,1-3H3 |
InChI Key |
IXBBXSBHIPLYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SCC(C)C |
Origin of Product |
United States |
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